molecular formula C4H7N3 B1295393 3,5-dimethyl-4H-1,2,4-triazole CAS No. 7343-34-2

3,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B1295393
CAS No.: 7343-34-2
M. Wt: 97.12 g/mol
InChI Key: XYYXDARQOHWBPO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4H-1,2,4-triazole is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of 1,2,4-triazole, characterized by the presence of two methyl groups at the 3rd and 5th positions of the triazole ring. This compound is known for its stability and versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic conditions. Another method includes the reaction of methyl hydrazine with acetic anhydride, followed by cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

  • 3-Methyl-1H-1,2,4-triazole
  • 1,2,4-Triazole
  • 2-Methylimidazole
  • 3,5-Diamino-1,2,4-triazole

Comparison: 3,5-Dimethyl-4H-1,2,4-triazole is unique due to the presence of two methyl groups, which enhance its stability and reactivity compared to other triazoles. This structural modification allows it to participate in a broader range of chemical reactions and makes it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

3,5-dimethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-5-4(2)7-6-3/h1-2H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYXDARQOHWBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223662
Record name 1H-1,2,4-Triazole, 3,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7343-34-2
Record name 1H-1,2,4-Triazole, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 3,5-dimethyl-4H-1,2,4-triazole in the formation of coordination polymers?

A1: this compound acts as a bridging ligand, coordinating to metal ions through its nitrogen atoms. This bridging ability allows the construction of diverse metal-organic frameworks (MOFs) with varying dimensionalities and functionalities. For instance, it forms trinuclear-triangular copper clusters in the presence of copper ions and dicarboxylate ligands, leading to two-dimensional hexagonal patterns with high surface areas. [, ]

Q2: How does the structure of this compound influence the gas adsorption properties of the resulting MOFs?

A2: The incorporation of this compound into MOFs can significantly influence their gas adsorption properties. For example, MOFs containing hydroxyl groups in proximity to the triazole rings exhibit enhanced CO₂ uptake compared to their non-hydroxylated counterparts. This enhancement is attributed to the electrostatic interactions between CO₂ molecules and the hydroxyl groups. []

Q3: Can you provide examples of specific MOF structures formed using this compound and their potential applications?

A3:* MAC-8 & MAC-9: These MOFs incorporate trinuclear-triangular copper clusters bridged by this compound, resulting in high surface areas and strong antiferromagnetic properties. These characteristics make them promising candidates for applications in gas storage and magnetic materials. []* MAC-4 & MAC-4-OH: These iso-reticular frameworks highlight the impact of functional group modification on gas adsorption. MAC-4-OH, containing hydroxyl groups, exhibits significantly higher CO₂ uptake than MAC-4 due to enhanced electrostatic interactions with CO₂. []* Rob-type porous coordination polymer (MAC-11): This flexible structure exhibits a reversible phase transformation induced by temperature or water, accompanied by a shift in photoluminescence. This property suggests potential applications in sensors and stimuli-responsive materials. []

Q4: How does this compound compare to other triazole-based ligands in the context of coordination polymer synthesis?

A4: While this compound is commonly used, other triazole derivatives like 1H-1,2,4-triazole can also form coordination polymers. The choice of triazole derivative influences the resulting structure and properties of the MOF. For example, using 1H-1,2,4-triazole instead of this compound can lead to different framework topologies and pore sizes. [, ]

Q5: What analytical techniques are typically employed to characterize coordination polymers containing this compound?

A5: Common techniques include:

  • Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, angles, and intermolecular interactions. [, , ]
  • Powder X-ray diffraction: This method helps identify the crystalline phases present and assess the purity of the synthesized material. []
  • Gas adsorption measurements: These measurements provide insights into the surface area, pore size distribution, and gas uptake capacity of the material. [, , ]
  • Spectroscopic techniques: Infrared (IR) spectroscopy helps identify functional groups present in the material, while thermogravimetric analysis (TGA) provides information about thermal stability and decomposition patterns. [, ]

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